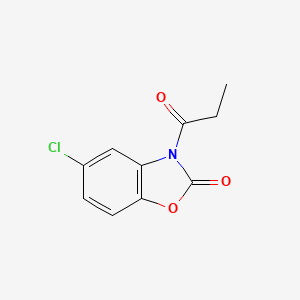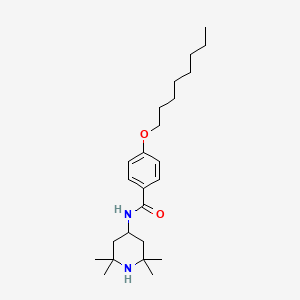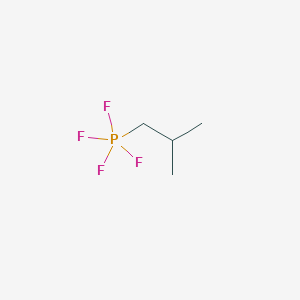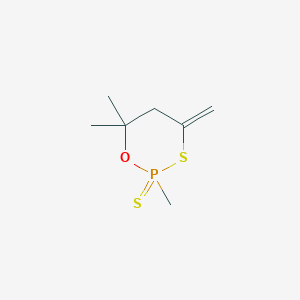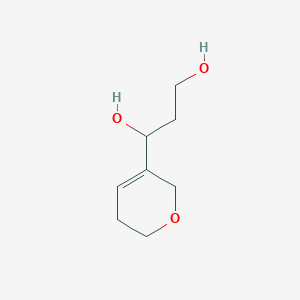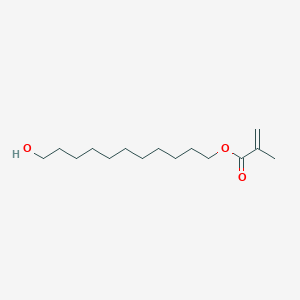
11-Hydroxyundecyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxyundecyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C15H28O3 and a molecular weight of 256.38 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, 11-hydroxyundecyl ester . This compound is characterized by the presence of a hydroxyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyundecyl 2-methylprop-2-enoate typically involves the esterification of 11-hydroxyundecanol with 2-methylpropenoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyundecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 11-oxo-undecyl 2-methylprop-2-enoate.
Reduction: Formation of 11-hydroxyundecanol and 2-methylpropanol.
Substitution: Formation of 11-alkoxyundecyl 2-methylprop-2-enoate or 11-acylundecyl 2-methylprop-2-enoate.
Scientific Research Applications
11-Hydroxyundecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 11-Hydroxyundecyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
11-Hydroxyundecanoic acid: Similar structure but lacks the ester functional group.
2-Methylprop-2-enoic acid: Contains the same propenoic acid moiety but lacks the long hydrocarbon chain.
11-Hydroxyundecyl acetate: Similar structure but with an acetate ester instead of a propenoate ester.
Uniqueness
11-Hydroxyundecyl 2-methylprop-2-enoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and an ester functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
118915-07-4 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
11-hydroxyundecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H28O3/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h16H,1,3-13H2,2H3 |
InChI Key |
BNEHVIPZGXTFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


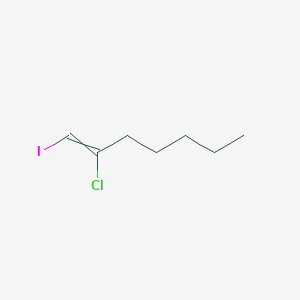
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
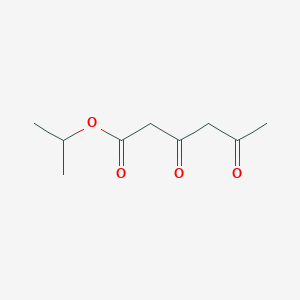
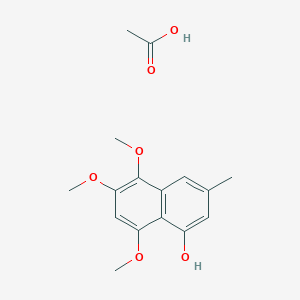
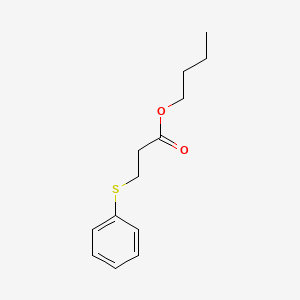
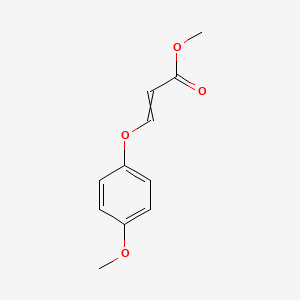
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)

